RGX-104 - 610318-03-1

RGX-104

Catalog Number: EVT-254955
CAS Number: 610318-03-1
Molecular Formula: C34H34Cl2F3NO3
Molecular Weight: 632.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RGX-104 is a first-in-class, orally bioavailable, small-molecule agonist of the nuclear receptor liver X receptor beta (LXRβ), also known as NR1H2 or LXR-b. [] It exhibits immunomodulatory activity and shows promise as an antineoplastic agent. [] RGX-104 plays a significant role in scientific research, specifically in the field of immunotherapy for cancer treatment. [, , , , ]

Future Directions
  • Optimization of Dosing Regimens: Further research is needed to determine optimal dosing strategies for maximizing therapeutic efficacy while minimizing potential side effects. [, , ]
  • Combination Therapies: Exploring its potential in combination with other immunotherapies, targeted therapies, or conventional cancer treatments holds promise for enhancing therapeutic outcomes. [, ]
  • Biomarker Development: Identifying predictive biomarkers for response to RGX-104 would enable personalized treatment strategies and improve patient selection for clinical trials. []
  • Mechanistic Studies: Investigating the detailed molecular mechanisms underlying its immunomodulatory effects will facilitate the development of more effective LXR agonists and combination therapies. []
  • Clinical Trials: Conducting larger-scale clinical trials across various cancer types is crucial for confirming its safety, efficacy, and optimal use in different clinical settings. [, ]

Apolipoprotein E (ApoE)

Compound Description: Apolipoprotein E (ApoE) is a protein involved in cholesterol metabolism and lipid transport. In the context of cancer research, ApoE has been identified as a tumor suppressor protein. [, ] RGX-104's mechanism of action involves transcriptional activation of the ApoE gene. [, , , ] Increased ApoE expression leads to the depletion of Myeloid-Derived Suppressor Cells (MDSCs), activates cytotoxic T lymphocytes, and inhibits angiogenesis, ultimately contributing to antitumor immune responses. [, , , , , , ]

Relevance: ApoE is not structurally related to RGX-104 but is a key downstream effector of RGX-104's mechanism of action. By activating LXRβ, RGX-104 increases ApoE expression, which in turn, drives the observed anti-tumor immune response. [, , , , , , ]

ATP-binding cassette transporter A1 (ABCA1)

Compound Description: ATP-binding cassette transporter A1 (ABCA1) is a protein involved in cholesterol efflux from cells. It is transcriptionally regulated by LXRβ. [] RGX-104 treatment has been shown to increase ABCA1 expression in a dose-dependent manner. []

Relevance: While not structurally similar to RGX-104, ABCA1 serves as a biomarker for LXRβ activation. Increased ABCA1 expression following RGX-104 treatment confirms the drug's engagement with its target, LXRβ. [] This is similar to the way ApoE expression is used as a pharmacodynamic marker for RGX-104 activity.

Programmed Death-Ligand 1 (PD-L1)

Compound Description: Programmed Death-Ligand 1 (PD-L1) is a protein expressed on tumor cells that interacts with the PD-1 receptor on T-cells, inhibiting immune responses. [] Blocking this interaction with PD-1/PD-L1 inhibitors is a well-established cancer immunotherapy strategy.

Relevance: While not structurally related to RGX-104, PD-L1 expression status has been correlated with the clinical benefit of RGX-104 treatment. Patients with low baseline tumor ApoE and low/negative PD-L1 expression demonstrated a greater clinical response to RGX-104. [] Furthermore, RGX-104 is being explored in combination with PD-1 inhibitors to enhance antitumor immunity, especially in PD-1 refractory cancers. [, ]

Docetaxel

Relevance: Although structurally unrelated to RGX-104, Docetaxel is being investigated in combination with RGX-104. [, ] This combination aims to enhance anti-tumor activity by combining the immunomodulatory effects of RGX-104 with the cytotoxic effects of Docetaxel. Early results indicate that this combination is well-tolerated and clinically active in patients with refractory solid tumors, including those resistant to checkpoint inhibitors. []

Overview

RGX-104 is a novel therapeutic compound designed to target and activate liver X receptor beta, a nuclear receptor involved in regulating lipid metabolism and immune responses. This compound is currently under investigation for its potential in cancer immunotherapy, particularly in enhancing T cell responses and reducing immune suppression within the tumor microenvironment. RGX-104 is classified as a selective agonist of liver X receptor beta, which plays a significant role in modulating the immune system's response to tumors.

Source and Classification

RGX-104 was developed by Inspirna, a biotechnology company focused on advancing RNA-targeted therapies. The compound falls under the category of immunotherapeutic agents, specifically designed to modulate immune cell activity against cancer. It is classified as a small molecule drug that acts primarily through the activation of liver X receptor beta, influencing various immune processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of RGX-104 involves several chemical reactions that facilitate the creation of the desired molecular structure. While specific synthetic pathways are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Oxidation: Modifying functional groups to improve receptor binding affinity.
    • Purification: Techniques such as chromatography are employed to isolate the final product from by-products.

Technical Considerations

The synthesis must ensure high purity and yield, as impurities can affect biological activity and safety profiles during clinical trials. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically used to confirm the structure and purity of RGX-104.

Molecular Structure Analysis

Structure and Data

RGX-104 has a well-defined molecular structure characterized by its specific functional groups that interact with liver X receptor beta. The compound's molecular formula, while not explicitly detailed in available literature, can be inferred based on its described interactions and biological activity.

  • Molecular Weight: Approximately 300-400 g/mol (exact value may vary).
  • Structural Features: Contains hydrophobic regions that facilitate membrane permeability and receptor binding.

Structural Visualization

The molecular structure can be visualized using computational chemistry software that models ligand-receptor interactions, providing insights into binding affinities and conformational dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

RGX-104 undergoes various chemical reactions upon administration in biological systems:

  1. Metabolism: The compound is metabolized primarily in the liver, where cytochrome P450 enzymes may convert it into active or inactive metabolites.
  2. Binding Interactions: RGX-104 binds to liver X receptor beta, initiating downstream signaling pathways that enhance immune responses against tumors.

Reaction Mechanisms

The mechanism of action involves conformational changes in the liver X receptor beta upon ligand binding, leading to altered gene expression profiles that promote T cell activation and inhibit myeloid-derived suppressor cells.

Mechanism of Action

Process and Data

RGX-104 activates liver X receptor beta, which plays a crucial role in regulating immune responses:

  1. T Cell Activation: By stimulating dendritic cells, RGX-104 enhances T cell priming and proliferation.
  2. Myeloid-Derived Suppressor Cell Depletion: The compound reduces the population of immunosuppressive myeloid-derived suppressor cells within tumors, thereby alleviating their inhibitory effects on T cells.

Data Supporting Mechanism

Clinical data from ongoing trials indicate that RGX-104 effectively promotes T cell activation in patients with advanced malignancies, contributing to improved anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water may necessitate formulation strategies for clinical use.

Chemical Properties

  • Stability: RGX-104 exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity profile indicates it can engage with biological targets selectively without significant off-target effects.
Applications

Scientific Uses

RGX-104 is primarily being explored for its applications in cancer therapy:

  1. Immunotherapy: It aims to enhance the efficacy of existing cancer treatments by improving immune system engagement against tumors.
  2. Combination Therapies: RGX-104 is being tested in combination with other therapeutic agents to assess synergistic effects on tumor growth inhibition.

Properties

CAS Number

610318-03-1

Product Name

RGX-104

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride

Molecular Formula

C34H34Cl2F3NO3

Molecular Weight

632.5 g/mol

InChI

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1

InChI Key

LCMIYQOJZLRHTO-GJFSDDNBSA-N

SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Synonyms

RGX-104 hydrochloride; (R)-2-[3-[3-[[2-Chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]-3-methylpropoxy]phenyl]acetic acid hydrochloride

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.